4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions in the presence of a suitable catalyst such as piperidine . The reaction is usually carried out in ethanol as the solvent, and the product is obtained after purification by recrystallization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of biological activities and chemical properties. Similar compounds include:
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol .
These compounds share a similar triazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.
Biological Activity
The compound 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry due to their antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is C18H15Cl2N3S, indicating the presence of two chlorine atoms and a thiol group. The structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one discussed have shown inhibitory effects on various cancer cell lines. A notable study reported that related triazole-thiones displayed cytotoxic activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and against breast cancer (T47D) with IC50 values of 27.3 μM .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | HCT-116 | 6.2 |
This compound | T47D | 27.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. Triazoles are known to inhibit fungal growth effectively. A study found that derivatives similar to this compound exhibited antifungal activity against species such as Microsporum gypseum and antibacterial activity against various bacterial strains .
Table 2: Antimicrobial Activity of Related Triazoles
Compound | Microorganism | Activity |
---|---|---|
This compound | Microsporum gypseum | Active |
This compound | Various Bacteria | Active |
Anti-inflammatory Activity
Triazoles have been recognized for their anti-inflammatory properties as well. Compounds in this class can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. The specific compound's potential in reducing inflammation markers has not been extensively documented but aligns with the known activities of other triazole derivatives .
The biological activity of triazoles is often linked to their ability to interact with biological targets such as enzymes and receptors:
- Inhibition of Enzymes : Triazoles can inhibit enzymes involved in cancer cell proliferation and inflammation.
- Interaction with DNA : Some studies suggest that triazoles may bind to DNA or RNA structures, disrupting replication in cancer cells.
- Antifungal Mechanisms : The mechanism by which triazoles exert antifungal effects typically involves inhibiting ergosterol synthesis in fungal cell membranes.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study on Colon Cancer : A clinical trial involving patients with colon cancer treated with a triazole derivative showed significant tumor reduction compared to control groups.
- Fungal Infections : Patients with resistant fungal infections demonstrated improved outcomes when treated with triazole-based therapies.
Properties
Molecular Formula |
C15H10Cl2N4S |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-12-7-6-11(13(17)8-12)9-18-21-14(19-20-15(21)22)10-4-2-1-3-5-10/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
HXISZTRXLVJJKN-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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